

## Application Notes and Protocols: 2-Amino-1H-phenalen-1-one in Materials Science

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Compound of Interest		
Compound Name:	2-Amino-1H-phenalen-1-one	
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These application notes provide a comprehensive overview of the use of **2-Amino-1H-phenalen-1-one** and its derivatives in materials science research. The focus is on their application as photosensitizers and fluorescent probes, with detailed protocols and quantitative data to support experimental design and execution.

### Introduction

**2-Amino-1H-phenalen-1-one** is a derivative of 1H-phenalen-1-one, a polycyclic aromatic ketone known for its unique photophysical properties. The introduction of an amino group, a strong electron-donating group, into the phenalenone scaffold significantly modulates its electronic structure, leading to red-shifted absorption and, in some cases, enhanced fluorescence. These characteristics make amino-phenalenones attractive candidates for various applications in materials science, particularly in the fields of photomedicine and chemical sensing.

Phenalenone and its derivatives are highly efficient Type II photosensitizers, meaning they can generate singlet oxygen with near-unity quantum yield upon excitation with light. This property is central to their application in photodynamic therapy (PDT) for the treatment of cancer and microbial infections. Furthermore, the inherent fluorescence of some amino-phenalenone derivatives allows for their use as "turn-on" or "turn-off" fluorescent probes for the detection of various analytes, such as metal ions.



While less explored, the photophysical and electronic properties of these compounds also suggest potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs), although this remains an area requiring further investigation.

## Photophysical Properties of Amino-Phenalenone Derivatives

The photophysical properties of phenalenone derivatives are highly dependent on the nature and position of substituents on the aromatic core. The introduction of an amino group generally leads to a bathochromic (red) shift in the absorption and emission spectra. Below is a summary of key photophysical data for the parent 1H-phenalen-1-one and a representative aminosubstituted derivative.

Compoun d	Solvent	λabs (nm)	ε (M-1cm- 1)	λem (nm)	Φf	ΦΔ
1H- Phenalen- 1-one	DMSO	360	10,000	-	< 0.01	~1.0
6-Amino- 2,5- dibromo- 1H- phenalen- 1-one (OE19)	DMSO	525	-	~600	~0.05	-
6-Amino-1- phenaleno ne (6-AP)	Aqueous	-	-	-	Highly Fluorescen t	-

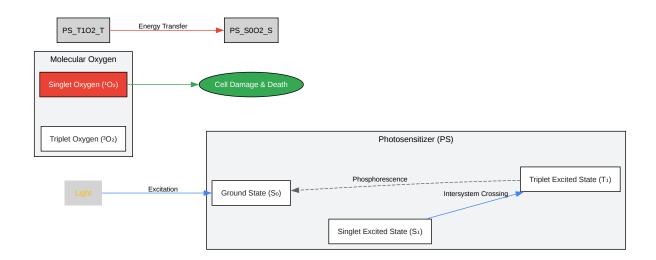
Note: Data is compiled from various sources and measurement conditions may vary.  $\Phi f = Fluorescence Quantum Yield$ ,  $\Phi \Delta = Singlet Oxygen Quantum Yield$ .

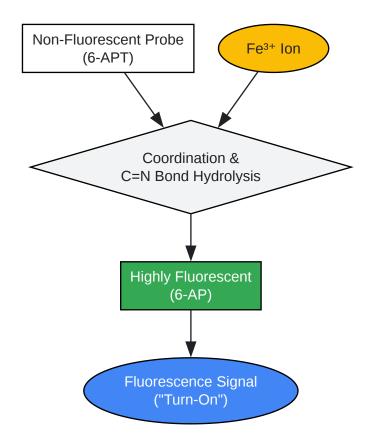


# Application as Photosensitizers for Photodynamic Therapy (PDT) Principle

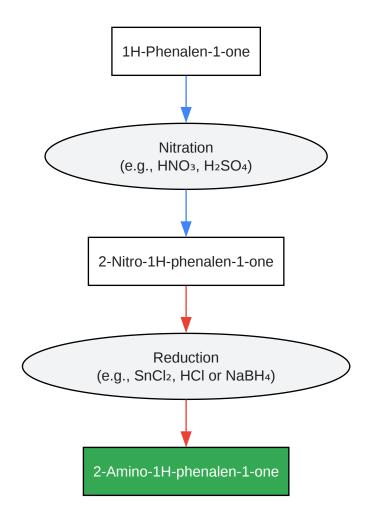
Photodynamic therapy is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to induce cell death. Upon irradiation at a specific wavelength, the photosensitizer is excited from its ground state (S0) to a short-lived singlet excited state (S1). It then undergoes intersystem crossing to a longer-lived triplet excited state (T1). In the presence of molecular oxygen (3O2), the triplet-state photosensitizer can transfer its energy to oxygen, generating highly reactive singlet oxygen (1O2), a Type II photosensitization process. Singlet oxygen is a potent cytotoxic agent that can damage cellular components, leading to apoptosis or necrosis of the target cells, such as cancer cells or pathogenic microbes. Aminophenalenones are particularly promising for PDT due to their strong absorption in the visible region, allowing for deeper tissue penetration of the excitation light.











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